molecular formula C13H15N5O2S B3860150 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide

Cat. No. B3860150
M. Wt: 305.36 g/mol
InChI Key: KBJZDLPBKVMLNU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide, also known as ETBAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETBAA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB pathway. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, which are key events in the activation of NF-κB. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the serum and tissues of rats. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the serum and tissues of rats.

Advantages and Limitations for Lab Experiments

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. It is also sensitive to light and heat and can degrade over time.

Future Directions

There are several future directions for the study of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide. One direction is to study the pharmacokinetics and pharmacodynamics of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide in vivo. Another direction is to study the potential of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress. Further studies are also needed to elucidate the mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide and to optimize its synthesis method for better yields and purity.
Conclusion:
In conclusion, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide is a novel compound that has shown promising results for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide as a therapeutic agent.

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been tested for its anti-inflammatory activity using the carrageenan-induced paw edema model in rats. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide was found to significantly reduce paw edema and inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-2-20-10-6-4-3-5-9(10)8-15-16-11(19)7-12-17-18-13(14)21-12/h3-6,8H,2,7H2,1H3,(H2,14,18)(H,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZDLPBKVMLNU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-ethoxybenzylidene)acetohydrazide

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